Altizide
Description
Contextualization within Thiazide Diuretic Class
Thiazide diuretics represent a cornerstone in cardiovascular pharmacotherapy, particularly for hypertension and edematous states wikipedia.orgoup.comredheracles.netnih.govelsevier.esnih.gov. Their discovery and subsequent widespread clinical adoption marked a significant advancement in medical treatment.
The modern era of diuretics began with the serendipitous observation in 1937 that sulfanilamide, an antimicrobial agent, induced metabolic acidosis due to increased bicarbonate excretion oup.com. This led to the identification of carbonic anhydrase as a therapeutic target, with acetazolamide (B1664987) being marketed in 1954 as a carbonic anhydrase inhibitor oup.com.
Building on this understanding, scientists at Merck and Co. in the 1950s, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, developed derivatives of sulfonamide-based carbonic anhydrase inhibitors wikipedia.orgnih.gov. Their goal was to discover drugs that would enhance the excretion of sodium and chloride rather than sodium bicarbonate nih.gov. This research culminated in the discovery of chlorothiazide (B1668834), the first drug in the thiazide class, which was introduced to the market in 1958 under the trade name Diuril wikipedia.orgacs.org. The introduction of chlorothiazide and subsequently hydrochlorothiazide (B1673439) in 1959, followed by bendroflumethiazide (B1667986) in 1960, revolutionized the treatment of congestive heart failure and high blood pressure, proving superior to earlier organomercurials and carbonic anhydrase inhibitors wikipedia.orgoup.comacs.orgacs.org. The impact on the pharmaceutical industry was dramatic, with these new diuretics accelerating research budgets and contributing to declining death rates from cardiovascular disease acs.orgacs.org.
Table 1: Key Milestones in Thiazide Diuretic Development
| Year | Compound/Discovery | Significance | Reference |
| 1937 | Sulfanilamide | Serendipitous finding of metabolic acidosis and increased bicarbonate excretion oup.com. | oup.com |
| 1949 | Sulfanilamide (natriuretic effect) | William Benjamin Schwartz reported natriuretic effect in heart failure patients by inhibiting carbonic anhydrase oup.com. | oup.com |
| 1954 | Acetazolamide | Carbonic anhydrase inhibitor marketed oup.com. | oup.com |
| 1950s | Thiazide Class Discovery | Scientists at Merck developed the thiazide drug class from sulfonamide derivatives wikipedia.orgnih.gov. | wikipedia.orgnih.gov |
| 1958 | Chlorothiazide | First approved thiazide diuretic, marketed as Diuril wikipedia.org. | wikipedia.org |
| 1959 | Hydrochlorothiazide | Second-generation thiazide, commercially available acs.org. | acs.org |
| 1960 | Bendroflumethiazide | Further potent thiazide discovered oup.com. | oup.com |
| 1960 | Chlorthalidone (B1668885) | Thiazide-like sulfonamide derivative discovered oup.com. | oup.com |
| 1966 | Metolazone | Thiazide-like sulfonamide derivative discovered oup.com. | oup.com |
| 1969 | Indapamide | Thiazide-like sulfonamide derivative discovered oup.com. | oup.com |
Research into thiazide diuretics has evolved significantly since their initial discovery. Early studies focused on their acute natriuretic effects, observing their ability to increase sodium and water excretion redheracles.netnih.gov. However, the precise mechanisms by which they chronically lower blood pressure remained a subject of investigation for decades redheracles.netnih.govfrontiersin.orgnih.gov. It is now widely understood that thiazides exert their diuretic action primarily by inhibiting the Na⁺/Cl⁻ cotransporter (NCC) in the renal distal convoluted tubule wikipedia.orgredheracles.netnih.govnih.govnih.govnih.govijbcp.comnephros.gr. This inhibition accounts for approximately 5% to 7% of total sodium reabsorption nih.govnih.govnephros.gr.
Beyond their direct renal effects, research paradigms expanded to explore extrarenal targets and mechanisms contributing to their antihypertensive properties frontiersin.orgnih.gov. While acute administration reduces cardiac output by decreasing extracellular fluid and plasma volume, chronic use sees extracellular fluid volume return towards baseline, with vasodilation supervening nih.govfrontiersin.orgnih.gov. The exact mechanism of this chronic vasodilation, including potential direct endothelial or vascular smooth muscle effects and indirect compensatory mechanisms, continues to be an area of active research redheracles.netfrontiersin.orgnih.gov. Furthermore, the metabolic impacts of thiazide diuretics, such as their association with hyperglycemia, hyperuricemia, and electrolyte disturbances, have become a significant focus of research, leading to ongoing studies on their long-term effects and optimal usage redheracles.netnih.govnih.govnih.govijbcp.comahajournals.org.
Rationale for Dedicated Academic Inquiry on Althiazide
Despite Althiazide being a member of the well-established thiazide diuretic class, dedicated academic inquiry into its specific pharmacological profile and unique attributes is warranted.
Althiazide, chemically known as 6-chloro-1,1-dioxo-3-[(prop-2-enylthio)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide, possesses a specific chemical structure that differentiates it from other thiazide diuretics nih.govuni.lu. As a thiazide diuretic, its primary mechanism of action involves the inhibition of sodium reabsorption in the distal convoluted tubule, leading to increased diuresis and a reduction in fluid retention ontosight.aiscbt.comsemanticscholar.orgmedchemexpress.com.
While sharing the core mechanism of the thiazide class, the specific allylthio group at the 3-position of the benzothiadiazine ring may confer subtle differences in its pharmacokinetic properties, potency, or interaction with the Na⁺/Cl⁻ cotransporter compared to other thiazides like hydrochlorothiazide or chlorthalidone nih.govuni.luebi.ac.uk. Althiazide has been noted in the context of drug combination therapies, for instance, in formulations with Canrenoate Potassium and Rescinnamine for managing hypertension and edema, where it contributes its diuretic and antihypertensive properties synergistically ontosight.ai. It has also been part of studies evaluating its detection in doping control analysis, indicating its presence and relevance in pharmacological screening semanticscholar.org.
Table 2: Chemical and Pharmacological Properties of Althiazide
| Property | Value/Description | Reference |
| PubChem CID | 2122 | nih.govuni.lu |
| Molecular Formula | C₁₁H₁₄ClN₃O₄S₃ | nih.govuni.luebi.ac.uk |
| Molecular Weight | 383.90 g/mol | ebi.ac.uknih.gov |
| Classification | Thiazide Diuretic | nih.govontosight.aiscbt.comsemanticscholar.org |
| Primary Action | Inhibits Na⁺ reabsorption in distal convoluted tubule | ontosight.ai |
| Therapeutic Use | Edema, Hypertension | ontosight.aiscbt.commedchemexpress.com |
| Synonyms | Altizide, 3-((allylthio)methyl)-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide | nih.govsemanticscholar.orgebi.ac.uk |
Despite its classification and documented use as a thiazide diuretic, a significant knowledge gap exists concerning extensive, dedicated academic research solely focused on Althiazide as a standalone compound. While the broader thiazide class has been extensively studied regarding its mechanisms of action, long-term efficacy, and metabolic effects redheracles.netnih.govfrontiersin.orgnih.govahajournals.org, specific in-depth investigations into Althiazide's unique pharmacological nuances are less prevalent in the readily available academic literature semanticscholar.org.
The general knowledge gaps pertaining to thiazide diuretics, such as the precise extrarenal targets contributing to chronic blood pressure reduction and the full elucidation of their metabolic effects, apply to Althiazide as well nih.govfrontiersin.orgnih.govahajournals.org. However, for Althiazide specifically, there is a relative scarcity of detailed comparative studies that delineate its distinct advantages or disadvantages in terms of potency, duration of action, side effect profile (beyond general class effects), or specific patient populations where it might offer unique benefits compared to more commonly prescribed thiazides like hydrochlorothiazide or chlorthalidone elsevier.esnih.govijbcp.com. Research often mentions Althiazide in the context of analytical methods, such as doping control, or as a component within combination therapies, rather than as the primary subject of comprehensive pharmacological or clinical studies ontosight.aisemanticscholar.orgnih.gov. This suggests a need for more focused academic inquiry to fully characterize Althiazide's individual profile and potential unique contributions to therapeutic strategies.
Scope and Objectives of the Althiazide Research Compendium
This research compendium aims to consolidate the existing scientific understanding of Althiazide, positioning it within the established framework of thiazide diuretic pharmacology. The primary objective is to systematically review and present the available data on Althiazide's chemical identity, classification, and known pharmacological actions. Furthermore, this compendium seeks to highlight the current lacunae in dedicated academic research concerning Althiazide's specific attributes. By identifying these knowledge gaps, the compendium intends to provide a rationale for future research endeavors that could explore Althiazide's distinctive properties, optimize its therapeutic applications, and potentially uncover novel insights relevant to the broader field of diuretic pharmacology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLGVJVUHYTIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045857 | |
| Record name | Althiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-16-9, 133562-97-7, 133585-76-9 | |
| Record name | Althiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Althiazide [USAN] | |
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| Record name | Altizide, (-)- | |
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| Record name | Altizide, (+)- | |
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| Record name | althiazide | |
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| Record name | Althiazide | |
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| Record name | Altizide | |
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| Record name | ALTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D | |
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| Record name | ALTIZIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALTIZIDE, (-)- | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comprehensive Pharmacological Characterization of Althiazide
Pharmacodynamics of Althiazide
Systemic Pharmacodynamic Responses to Althiazide
Renal Physiological Responses to Althiazide Administration.
Impairment of Renal Diluting Function and Free Water Clearance by Althiazide.
Althiazide, as a thiazide diuretic, exerts its primary action by inhibiting the sodium-chloride cotransporter (NCC) located in the distal convoluted tubule (DCT) of the nephron droracle.ainih.govnih.gov. This inhibition leads to an increase in the excretion of sodium and water droracle.ai. Despite increasing water excretion, thiazide diuretics impair the kidney's ability to dilute urine droracle.ai. This impairment occurs due to the inhibition of sodium and chloride transport at cortical diluting sites droracle.ai. Furthermore, Althiazide's action can stimulate vasopressin release and reduce glomerular filtration, while simultaneously enhancing proximal water reabsorption droracle.ai.
The consequence of this impaired diluting ability is a reduction in positive free water clearance youtube.commedicowesome.com. Free water clearance refers to the volume of solute-free water generated by the kidney, a process that primarily takes place in the thick ascending limb and the distal convoluted tubule youtube.commedicowesome.com. Positive free water clearance signifies the amount of water excreted in the urine that is in excess of what is required to maintain the urine's isosmolarity with plasma medicowesome.com. Reduced sodium chloride reabsorption in the renal tubules, a direct effect of thiazides, results in decreased free water excretion jyoungpharm.org. This diminished capacity of the distal renal tubules to absorb NaCl contributes to the dilution of urine and can predispose to water retention jyoungpharm.org.
Impact of Althiazide on Glomerular Filtration Rate (GFR).
Glomerular Filtration Rate (GFR) serves as a crucial indicator of kidney function, quantifying the rate at which fluid is filtered through the glomeruli kidney.orgwikipedia.org. Historically, a prevailing concept suggested that thiazide diuretics were ineffective when the GFR fell below 30 mL/min/1.73 m² nih.gov. This perspective emerged from early studies conducted in 1961 nih.gov.
However, contemporary research has challenged this paradigm, demonstrating that thiazide diuretics, including Althiazide, maintain effectiveness in patients with significantly reduced GFR, encompassing individuals with chronic kidney disease (CKD) stages 3-5 droracle.ainih.govnih.gov. Their efficacy extends to promoting natriuresis, managing volume overload, and contributing to blood pressure reduction even in these compromised renal states droracle.ainih.govnih.gov.
Despite the evolving understanding, some clinical guidelines, such as the 2017 American College of Cardiology/American Heart Association (ACC/AHA) consensus, have advised against the use of thiazides in patients with GFR below 30 mL/min/1.73 m² nih.gov. Similarly, the 2018 European Society of Cardiology/European Society of Hypertension (ESC/ESH) Guidelines indicated reduced effectiveness below 45 mL/min/1.73 m² and ineffectiveness below 30 mL/min/1.73 m² nih.gov.
Nevertheless, studies have indicated that thiazides can still exert antihypertensive effects at lower GFR levels, potentially through a direct influence on the vascular wall, leading to a reduction in peripheral vascular resistance nih.gov. It is noteworthy that thiazides exhibit limited glomerular filtration and primarily reach their site of action in the renal tubules via organic anion transporters located in the proximal tubule nih.gov. Research findings have shown that thiazides can lead to a reduction in mean blood pressure and GFR nih.gov. For instance, in studies involving patients with mean GFR values ranging from 13.0 ± 5.9 mL/min/1.73 m² to 26.8 ± 8.8 mL/min/1.73 m², a decrease in GFR was observed following thiazide administration nih.gov.
Table 1: Impact of Thiazide Diuretics on GFR in Patients with Chronic Kidney Disease
| Study Population (Mean GFR ± SD) | Observed GFR Change | Reference |
| 13.0 ± 5.9 mL/min/1.73 m² | Reduction | nih.gov |
| 26.8 ± 8.8 mL/min/1.73 m² | Reduction | nih.gov |
Pharmacokinetics of Althiazide
Pharmacokinetics describes the movement of drugs within the body, encompassing absorption, distribution, metabolism, and excretion.
Absorption Kinetics and Bioavailability of Althiazide.
Althiazide is recognized as an orally active diuretic medchemexpress.com. While specific detailed absorption kinetics and bioavailability data for Althiazide are not extensively documented in the available literature, general principles for thiazide diuretics can be considered. Thiazide diuretics are typically well absorbed following oral administration thieme-connect.com. For example, hydrochlorothiazide (B1673439), another compound within the thiazide class, demonstrates a bioavailability ranging from 60% to 80% thieme-connect.com. The absorption of orally administered drugs, primarily occurring in the small intestine, is generally maintained even in older individuals in the absence of co-existing medical conditions tandfonline.com. The therapeutic use of Althiazide, as highlighted in various contexts, implies its effective oral absorption google.commedchemexpress.com.
Distribution Profile of Althiazide within Biological Systems.
The distribution profile of a compound refers to its movement from the bloodstream into various tissues and organs.
Plasma protein binding is a critical pharmacokinetic parameter that quantifies the extent to which a drug binds to proteins present in the blood plasma wikipedia.orgbioanalysis-zone.com. The unbound fraction of a drug is considered pharmacologically active, capable of eliciting therapeutic effects, and is also the portion that undergoes metabolism and excretion wikipedia.orgbioanalysis-zone.comsygnaturediscovery.com. Key plasma proteins involved in drug binding include human serum albumin, lipoproteins, glycoproteins, and alpha-1-acid glycoprotein (B1211001) (AGP) wikipedia.orgbioanalysis-zone.comsygnaturediscovery.com. Albumin is a major binding protein, particularly for acidic compounds, while AGP tends to bind basic molecules bioanalysis-zone.comsygnaturediscovery.com.
Althiazide, as a thiazide diuretic and a sulfonamide derivative nih.govgoogle.com, would be expected to exhibit plasma protein binding characteristics consistent with its chemical properties. Generally, acidic compounds show a preferential binding to plasma proteins bioanalysis-zone.com. The computed XLogP3 value for Althiazide is 0.8 nih.govnih.govuni.lu, suggesting a relatively lipophilic nature, which can influence its binding affinity to plasma proteins. While precise plasma protein binding percentages for Althiazide were not found in the search results, its classification as a thiazide diuretic indicates that it participates in these binding dynamics within the bloodstream.
Biotransformation Pathways and Metabolite Formation of Althiazide
Detailed information specifically on the biotransformation pathways and metabolite formation of Althiazide is limited in the available literature. Generally, thiazide diuretics are known to be partially metabolized by pathways that are not always fully elucidated, and a portion of the administered drug is excreted as intact drug by the kidneys. nih.gov
Enzymatic Systems Involved in Althiazide Metabolism
While specific enzymatic systems for Althiazide are not extensively characterized, drug biotransformation, including that of thiazide diuretics, typically involves a range of enzymatic systems primarily located in the liver, though extrahepatic metabolism can also occur in tissues such as the intestines, kidneys, lungs, plasma, and skin. nih.govnih.gov
Metabolic reactions are broadly categorized into Phase I and Phase II. Phase I reactions, which aim to introduce or unmask polar functional groups, are often catalyzed by the cytochrome P450 (CYP) system. philadelphia.edu.jonih.govopenaccessjournals.com Other non-CYP enzymes involved in Phase I metabolism can include flavin-containing monooxygenases (FMOs), esterases, amidases, carbonyl reductases, aldehyde oxidase, and xanthine (B1682287) oxidase. pressbooks.pubxenotech.com
Phase II reactions involve conjugation, where the drug or its Phase I metabolites are coupled with endogenous hydrophilic molecules to increase water solubility, facilitating excretion. nih.govnih.govopenaccessjournals.comdrughunter.com Key enzymes in Phase II metabolism include UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-Transferases (GSTs), N-Acetyltransferases (NATs), and amino acid N-acyltransferases (AATs). nih.govnih.govopenaccessjournals.comxenotech.comdrughunter.com Glucuronidation and sulfation are common conjugation reactions. nih.govdrughunter.com
Identification and Characterization of Major Althiazide Metabolites
Specific major metabolites of Althiazide have not been extensively identified and characterized in the public domain. Research on thiazide diuretics, as a class, indicates that their metabolism can lead to the formation of various products. For instance, studies on other thiazide diuretics have identified metabolites resulting from the loss of a substituent at the 3rd position, potentially followed by reduction of the sulfur at the 1st position. dshs-koeln.de The general approach to metabolite identification involves techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to determine high-resolution accurate mass and characterize structural changes. wuxiapptec.comeuropa.eulcms.cz
Elimination Pathways and Excretion Kinetics of Althiazide
Althiazide, similar to other thiazide diuretics, is primarily eliminated from the body via renal excretion. nih.govnih.gov
Renal Clearance Mechanisms of Althiazide
Renal clearance is a crucial mechanism for drug elimination, encompassing three main physiological processes: glomerular filtration, active tubular secretion, and tubular reabsorption. unil.chnih.govnih.govderangedphysiology.comksumsc.com
Glomerular Filtration: This process involves the filtration of free (unbound to plasma proteins) drug molecules from the blood into Bowman's capsule and then into the proximal convoluted tubule. nih.govderangedphysiology.comksumsc.comboomer.org Most drugs with low molecular weight are readily filtered, unless they are extensively bound to plasma proteins. boomer.org
Active Tubular Secretion: This is an active transport process, mainly occurring in the proximal tubules, where drugs are actively transported from the blood into the tubular lumen, increasing their concentration in the urine. unil.chnih.govderangedphysiology.comksumsc.comboomer.org Thiazide diuretics, being highly protein bound, must be actively secreted into the proximal tubule to reach their site of action. nih.govjaypeedigital.com
Tubular Reabsorption: After filtration and secretion, drugs can be reabsorbed from the tubular lumen back into the systemic circulation. unil.chnih.govderangedphysiology.comksumsc.com Non-ionized (lipid-soluble) drugs tend to undergo passive tubular reabsorption, which can decrease their urinary excretion and prolong their half-life. ksumsc.comboomer.org Ionized drugs are poorly reabsorbed and are more readily excreted. ksumsc.com The pH of the urine can significantly impact reabsorption, as it affects the ionization state of weak acids and bases. nih.govopenaccessjournals.comnih.gov
For many thiazide diuretics, a significant portion of the administered dose is excreted unchanged by the kidneys. For instance, hydrochlorothiazide is primarily excreted by the kidney, with over 95% as unchanged drug. wikipedia.org Chlorthalidone (B1668885) is also mostly eliminated as an unmodified molecule by renal excretion. nih.gov While specific percentages for Althiazide are not detailed, it is expected to follow a similar pattern as a thiazide diuretic.
Extra-renal Elimination Routes of Althiazide
Biliary Excretion: The liver can actively secrete ionized drugs with a molecular weight greater than 300 g/mol into bile, from where they enter the digestive tract and are either eliminated in feces or reabsorbed via enterohepatic recirculation. nih.govopenaccessjournals.comnih.govoup.com
Pulmonary Excretion: Volatile substances can be eliminated via exhalation through the lungs. ksumsc.comoup.com
Other Minor Routes: Salivary excretion, mammary excretion (via breast milk), and skin/dermal excretion (via sweat) are also recognized, though typically minor, elimination pathways. nih.govksumsc.comopenaccessjournals.comoup.com
Pharmacokinetic Variability of Althiazide
Pharmacokinetic variability refers to the differences in how individuals absorb, distribute, metabolize, and eliminate a drug. While specific data for Althiazide's pharmacokinetic variability is not extensively detailed, general principles and observations for thiazide diuretics apply.
Factors contributing to pharmacokinetic variability include:
Genetic Variations: Polymorphisms in drug-metabolizing enzymes (e.g., CYP450 enzymes, UGTs, SULTs) and transporters can significantly alter drug metabolism and clearance rates, leading to inter-individual variability in drug exposure. nih.govnih.govslideshare.netnih.gov
Renal Function: As thiazide diuretics are primarily eliminated by the kidneys, impaired renal function can lead to reduced clearance and potential accumulation of the drug and its metabolites. unil.chderangedphysiology.comboomer.orgtandfonline.comspringermedizin.de The efficacy of thiazide diuretics can be inversely related to renal function. cvpharmacology.com
Age: Older individuals may experience age-associated declines in glomerular filtration rate, which can lead to reduced renal clearance and potential drug accumulation. tandfonline.com
Drug Interactions: Co-administration of other drugs can inhibit or induce metabolic enzymes or transporters, altering the pharmacokinetic profile of Althiazide. nih.govnih.govnih.gov
Disease States: Various disease states, particularly those affecting the liver or kidneys, can impact drug metabolism and elimination. nih.govopenaccessjournals.comnih.gov
Physiological Factors: Other factors such as gender, weight, hormonal status, and eating habits can also introduce variability in pharmacokinetic data. mdpi.com
The half-lives of thiazide diuretics can vary considerably within the class, ranging from approximately 1.5 hours to almost 50 hours for different compounds. nih.govnih.govjaypeedigital.comspringermedizin.deannals.edu.sg This variability in half-life directly influences the duration of action.
Influence of Age on Althiazide Pharmacokinetic Parameters.
The aging process introduces a range of physiological alterations that can significantly influence the pharmacokinetic profile of pharmaceutical compounds. These changes typically include a reduction in hepatic metabolic capacity and a decrease in renal excretion efficiency. nih.govmdpi.com
For thiazide diuretics, the class to which Althiazide belongs, the impact of age on pharmacokinetic parameters is primarily mediated through changes in renal function. Studies investigating other thiazide diuretics, such as hydrochlorothiazide, have demonstrated a notable reduction in apparent systemic plasma clearance in elderly individuals when compared to younger adults. This reduction is largely attributed to the age-related deterioration of renal function. A significant correlation has been observed between the plasma clearance of hydrochlorothiazide and creatinine (B1669602) clearance across different age groups. nih.gov Consequently, it is anticipated that the elimination of Althiazide would similarly decrease in elderly patients in conjunction with diminished renal function. nih.gov
Impact of Organ Dysfunction (e.g., Renal, Hepatic) on Althiazide Pharmacokinetics.
Organ dysfunction, particularly involving the kidneys and liver, can profoundly alter the pharmacokinetics of drugs like Althiazide.
Renal Dysfunction: Impaired renal function is a critical determinant of drug pharmacokinetics, especially for compounds that are primarily eliminated by the kidneys, such as thiazide diuretics. fda.govucl.ac.be In patients with kidney dysfunction, the renal excretion of the parent drug and/or its metabolites is compromised, leading to their excessive accumulation within the body. ucl.ac.be Beyond direct excretory impairment, renal dysfunction can also affect other pharmacokinetic processes, including drug absorption, plasma protein binding, and distribution. Furthermore, it has been noted that renal impairment can influence certain hepatic metabolism and transport pathways, particularly in cases of severe renal impairment. fda.govucl.ac.be The extent of pharmacokinetic alteration is generally correlated with the severity of renal impairment. fda.govucl.ac.be
Hepatic Dysfunction: The liver plays a pivotal role in drug disposition through metabolism and biliary excretion. Liver disease can alter drug pharmacokinetics via mechanisms such as reduced hepatic metabolic capacity, impaired biliary excretion, and decreased plasma protein binding. europa.euucl.ac.beekb.eg In advanced liver cirrhosis, portal-systemic shunting can reduce presystemic elimination, potentially increasing the bioavailability of orally administered drugs. ucl.ac.beekb.eg While hepatic function may decline with age, the liver's substantial reserve capacity often means that this age-related decline does not lead to clinically significant pharmacokinetic changes unless overt liver disease is present. europa.eu The influence of hepatic impairment on pharmacokinetics is complex and can be unpredictable due to the diverse etiologies and varying severities of liver diseases. europa.euucl.ac.be Given that Althiazide is a thiazide diuretic, its primary route of elimination is expected to be renal. Therefore, renal impairment is likely to exert a more direct and predictable influence on its pharmacokinetics than hepatic impairment, although severe hepatic dysfunction could still indirectly impact Althiazide's profile through systemic physiological changes.
Inter-individual Differences in Althiazide Pharmacokinetic Profiles
Significant inter-individual variability in drug pharmacokinetics is a widely recognized phenomenon, contributing to a diverse range of clinical responses among patients receiving the same fixed dose. nih.gov This variability arises from a complex interplay of intrinsic and extrinsic factors.
Intrinsic factors include an individual's genetic makeup, age, sex, and the presence of underlying disease states. Genetic polymorphisms in drug-metabolizing enzymes and transporters can lead to substantial differences in drug biotransformation efficiency and systemic exposure. Physiological changes associated with aging, such as alterations in organ mass and blood circulation, also contribute to inter-individual differences. mdpi.com Extrinsic factors, encompassing diet, environmental exposures, and the composition of the gut microbiome, further modulate drug disposition.
For Althiazide, as with other pharmaceutical agents, these intrinsic and extrinsic factors would contribute to variations in its absorption, distribution, metabolism, and excretion among individuals. For example, a study involving the co-administration of Althiazide with spironolactone (B1682167) in healthy volunteers indicated a significant sex-related effect on the area under the curve (AUC) of canrenone, a metabolite of spironolactone, suggesting that sex can be a factor influencing pharmacokinetic variability. While this specific finding pertains to a co-administered drug's metabolite, it underscores the potential for similar demographic and physiological factors to influence Althiazide's pharmacokinetic profile. The unique rate of organ senescence, the presence of comorbidities, and various geriatric syndromes can also contribute to altered pharmacokinetics observed in older patient populations. mdpi.com
Research on Althiazide in Specific Clinical and Pathophysiological Contexts
Clinical Efficacy Research in Hypertension Management for Althiazide
Althiazide, as a representative of thiazide diuretics, plays a significant role in controlling high blood pressure. Thiazide diuretics are recognized for their effectiveness in reducing blood pressure (BP) and are often considered first-line therapy for hypertension due to their notable impact on cardiovascular mortality wikipedia.orgwikipedia.org. Studies indicate that monotherapy with thiazide diuretics can lead to a reduction in systolic blood pressure (SBP) by 10-15 mmHg and diastolic blood pressure (DBP) by 5-10 mmHg when compared to placebo wikipedia.org.
Table 1: Blood Pressure Control with Spironolactone (B1682167) and Althiazide Combination in Hypertension wikipedia.org
| Time Point | Patients with Normalized BP (DBP ≤ 90 mmHg) | Patients with Controlled BP |
| Day 45 | 72% | - |
| End of Study | - | 83% |
Comparative Studies of Althiazide with Other Antihypertensive Drug Classes
Comparative research has positioned thiazide diuretics favorably against other antihypertensive agents. The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), which utilized chlorthalidone (B1668885) (a thiazide-like diuretic), demonstrated a lower incidence of cardiovascular events among thiazide users when compared to those on angiotensin-converting enzyme (ACE) inhibitors or amlodipine (B1666008) scribd.commims.commims.com.
Further analysis indicates that thiazide diuretics are comparable to other antihypertensive drug classes, including ACE inhibitors, angiotensin receptor blockers (ARBs), beta-blockers (BBs), and calcium channel blockers (CCBs), in terms of their effect on central systolic blood pressure wikipedia.org. Multiple Cochrane reviews have concluded that low-dose thiazide/thiazide-like diuretics are the optimal choice for first-line therapy, contributing to reduced mortality and morbidity nih.gov. Consistent evidence from randomized controlled trials (RCTs), meta-analyses, and observational studies supports the use of thiazide-like drugs as initial therapy for most individuals with primary hypertension nih.gov. A network meta-analysis also suggested that thiazide-like diuretics may offer superior prevention against stroke, all-cause mortality, and cardiovascular mortality in hypertensive patients mims.com.
Role of Althiazide in Combination Therapies for Blood Pressure Control
Althiazide is frequently incorporated into combination therapies to enhance blood pressure control. For instance, Althiazide is a component of a drug combination that also includes Canrenoate Potassium and Rescinnamine, formulated to manage both hypertension and edema wikipedia.org. Thiazide diuretics, as a class, are among the four primary medication categories employed in combination regimens for hypertension fishersci.fi.
Long-term Cardiovascular Outcome Studies with Althiazide
Long-term studies have underscored the benefits of thiazide diuretics, including Althiazide, on cardiovascular outcomes. These agents have been shown to reduce cardiovascular morbidity and mortality in patients with hypertension wikipedia.org. The ALLHAT trial reported that thiazides were superior in preventing cardiovascular events, particularly heart failure scribd.commims.com.
Furthermore, the use of thiazides has been associated with improved cardiovascular outcomes, specifically a decreased risk of heart failure, in patients undergoing intensive blood pressure treatment mims.com. A network meta-analysis supports these findings, suggesting that thiazide-like diuretics may offer superior prevention against stroke, all-cause mortality, and cardiovascular mortality in patients with hypertension over the long term mims.com.
Investigations into Edematous States Treated with Althiazide
Althiazide is a thiazide diuretic primarily indicated for the treatment of edema wikipedia.org. Thiazide diuretics have a long history of use, being widely prescribed for over six decades for various edematous conditions wikipedia.org. These diuretics are primarily employed to manage states characterized by fluid accumulation, working to normalize the increased extracellular fluid volume mims.com.
Studies on Althiazide in Hepatic Cirrhosis-Induced Edema
Thiazide diuretics are also employed in the treatment of edema stemming from hepatic causes wikipedia.org. Hepatic cirrhosis, a chronic liver condition, frequently leads to the accumulation of fluid in the legs (edema) and abdomen (ascites) mims.comuni.lu. Diuretics, often used in conjunction with a low-salt diet, are crucial for reducing this excess fluid in the body, thereby mitigating edema associated with cirrhosis mims.com. While specific studies on Althiazide in hepatic cirrhosis-induced edema are limited in the provided search results, its classification as a thiazide diuretic implies its potential utility in this context, similar to other diuretics like spironolactone and furosemide (B1674285) which are commonly used for ascites and peripheral edema in cirrhosis mims.com.
Althiazide Research in Nephrotic Syndrome and Renal Dysfunction-Related Edema
Research specifically focusing on Althiazide in the context of nephrotic syndrome and renal dysfunction-related edema is not extensively detailed in the provided scientific literature. Generally, thiazide diuretics, as a class to which Althiazide belongs, are recognized for their diuretic properties which can be utilized in managing fluid overload conditions such as edema associated with nephrotic syndrome and renal dysfunction. ru.nlwustl.edu However, the available information primarily discusses the broader class of thiazide diuretics or other specific diuretics like hydrochlorothiazide (B1673439) and loop diuretics in these clinical contexts. The evidence for the use of diuretics in nephrotic edema is noted as limited, with a lack of large randomized trials specifically for this condition. mdpi.com
Novel Therapeutic Applications of Althiazide under Investigation
Specific novel therapeutic applications of Althiazide, particularly regarding anti-metastatic effects in oncology models or potential applications in renal stone disease, are not explicitly detailed in the provided research. The available literature primarily discusses the broader categories of anti-metastatic agents or the general use of thiazide diuretics for kidney stone prevention.
Research on Anti-metastatic Effects of Althiazide in Oncology Models
Direct research findings on the anti-metastatic effects of Althiazide in oncology models are not identified in the provided search results. While there is ongoing research into anti-metastatic agents and the repurposing of existing drugs for cancer treatment, including studies on how certain compounds might inhibit cancer cell migration and invasion in preclinical models, specific studies focusing on Althiazide's role in this area are not available. nih.govnih.govreactionbiology.comecancer.orgnews-medical.net
Potential Applications of Althiazide in Renal Stone Disease
Thiazide diuretics are commonly prescribed for the prevention of recurrent kidney stones, particularly calcium stones, due to their ability to reduce urinary calcium excretion. mayoclinic.orgnih.gov This effect is attributed to increased calcium reabsorption in the renal tubules. magonlinelibrary.commagonlinelibrary.com However, detailed research findings specifically on Althiazide's application or efficacy in renal stone disease are not provided in the search results, which generally refer to the class of "thiazide diuretics" for this indication. Recent studies, such as the NOSTONE trial, have challenged the long-held practice of prescribing thiazides for kidney stone prevention, noting that hydrochlorothiazide did not show superiority over placebo in preventing symptomatic stone events, although it did reduce asymptomatic radiologic recurrent stones at higher doses. nih.gov Nevertheless, specific data for Althiazide in this context is absent.
Research on Althiazide's Impact on Bone Mineral Density and Calcium Homeostasis
Research on the impact of Althiazide on bone mineral density (BMD) and calcium homeostasis is not specifically detailed for the compound itself in the provided sources. However, thiazide diuretics as a class are known to influence calcium homeostasis. They achieve a positive calcium balance by reducing urinary calcium excretion through increased renal calcium reabsorption. magonlinelibrary.commagonlinelibrary.comnih.gov This effect is considered beneficial for bone health, and several studies have indicated an association between chronic thiazide therapy and increased bone mineral density, as well as a reduction in certain types of fractures. oup.comaafp.orgnih.govccjm.org
For instance, studies on thiazide diuretics have shown an association with an increase in lumbar spine BMD. One study found that past and current use of thiazide diuretics was associated with an increase in lumbar spine BMD (β = 0.021 g/cm² and β = 0.016 g/cm², respectively). nih.gov This effect was more pronounced with higher daily doses and longer durations of use. nih.gov Thiazide diuretics have also been observed to lower serum osteocalcin (B1147995) levels, a marker of bone formation. nih.gov The mechanism involves the inhibition of the sodium-chloride co-transporter in the distal convoluted tubule, which indirectly leads to increased calcium reabsorption. magonlinelibrary.commagonlinelibrary.com
While these findings highlight the general effects of thiazide diuretics on bone mineral density and calcium homeostasis, specific research data focusing solely on Althiazide in this area is not available in the provided information.
Advanced Investigations of Adverse Pharmacological Events Associated with Althiazide
Neurological and Other Systemic Adverse Events with Althiazide.
Althiazide, as a thiazide diuretic, can induce various systemic adverse events, with a notable impact on neurological function. These events are frequently mediated by disruptions in electrolyte balance and renal function, which can lead to a cascade of physiological consequences affecting the central nervous system, neuromuscular system, and cardiac rhythm.
Falls and Syncope Associated with Althiazide: Contributing Factors and Mechanisms.
The use of thiazide diuretics, including Althiazide, has been consistently linked to an increased risk of falls and syncope, particularly in vulnerable populations such as the elderly. This heightened risk is multifactorial, stemming primarily from electrolyte imbalances and impaired renal function ijmr.org.inresearchgate.netnih.gov.
Contributing Factors: Key contributing factors identified in studies include:
Electrolyte Disturbances: Hyponatremia (low sodium levels), hypokalemia (low potassium levels), and hypercalcemia (high calcium levels) are well-established adverse effects of thiazide diuretics ijmr.org.inresearchgate.net.
Metabolic Alkalosis: This acid-base disturbance is also a known adverse effect of diuretics and can exacerbate the risk of falls and syncope ijmr.org.inresearchgate.net.
Renal Impairment: Acute kidney injury (AKI) and chronic kidney disease (CKD) are more prevalent among thiazide diuretic users and contribute to altered fluid and electrolyte homeostasis ijmr.org.inresearchgate.net.
Patient-Specific Factors: Increasing age, presence of congestive heart failure, and a longer duration of thiazide use are independent risk factors for falls and syncope in patients on these medications researchgate.netnih.gov.
Mechanisms: The mechanisms underlying Althiazide-associated falls and syncope are complex and interconnected:
Electrolyte Imbalances: These disturbances directly lead to neurological impairments, muscle weakness, and cardiovascular dysregulation, predisposing patients to falls and syncope events ijmr.org.in.
Hyponatremia: A significant cause of neurological symptoms, hyponatremia results in an osmotic shift of water into brain cells, leading to cerebral edema nih.govmsdmanuals.comacutecaretesting.org. Symptoms can range from vague manifestations like fatigue, nausea, and dizziness to more severe presentations such as confusion, lethargy, seizures, and coma nih.govmsdmanuals.comfrontiersin.orgmedscape.com. Even mild chronic hyponatremia can lead to subtle neurological effects, including attention deficits, gait imbalance, and an increased propensity for falls, particularly in older adults acutecaretesting.orgfrontiersin.org.
Hypokalemia: Can cause generalized symptoms such as fatigue and listlessness, alongside muscle weakness, which can impair balance and increase fall risk jvsmedicscorner.comd-nb.infobpac.org.nz.
Metabolic Alkalosis: This condition can further contribute to impaired neuromuscular function, altered mental status, and an increased risk of cardiac arrhythmias, thereby exacerbating the likelihood of falls and syncope ijmr.org.innih.gov.
Renal Dysfunction: Impaired renal function, whether acute or chronic, disrupts the body's ability to regulate fluid and electrolytes, further contributing to the risk of falls and syncope ijmr.org.inresearchgate.netnih.gov.
Detailed Research Findings: A retrospective cohort study conducted between March 2019 and March 2024, involving 236 hypertensive individuals taking thiazides and 236 controls, revealed a significantly higher prevalence of falls and syncope events in the thiazide group (32.2%) compared to the non-thiazide group (19.5%) (P=0.002) researchgate.net. The study identified several independent risk factors for falls and syncope in thiazide users, as detailed in Table 1.
Table 1: Adjusted Odds Ratios for Falls and Syncope in Thiazide Diuretic Users researchgate.netnih.gov
| Risk Factor | Adjusted Odds Ratio (AOR) | 95% Confidence Interval (CI) | P-value |
| Increasing Age (per year) | 1.38 | 1.14-1.67 | 0.001 |
| Congestive Heart Failure | 2.12 | 1.28-3.51 | 0.003 |
| Longer Thiazide Duration | 1.21 | - | - |
| Hyponatremia | 1.68 | - | - |
| Hypokalemia | 1.72 | - | - |
| Metabolic Alkalosis | 1.68 | - | - |
| Acute Kidney Injury (AKI) | 1.85 | 1.04-3.29 | 0.036 |
| Decreased eGFR (per 10 ml/min/1.73m²) | 1.22 | 1.07-1.39 | 0.003 |
The prevalence of electrolyte disturbances in the thiazide group of this study was notably higher than in controls, as shown in Table 2.
Table 2: Prevalence of Electrolyte Disturbances in Thiazide vs. Non-Thiazide Users researchgate.net
| Electrolyte Disturbance | Thiazide Group (n=236) | Non-Thiazide Group (n=236) | P-value |
| Hyponatremia | 24.1% (57 participants) | 13.1% (31 participants) | <0.05 |
| Hypokalemia | 22% (52 participants) | 13.6% (32 participants) | <0.05 |
| Hypercalcemia | 15.7% (37 participants) | 7.2% (17 participants) | <0.05 |
| Metabolic Alkalosis | 37.7% (89 participants) | 22% (52 participants) | <0.05 |
Impaired Neuromuscular Function and Altered Mental Status in Althiazide Users.
Impaired neuromuscular function and altered mental status are significant neurological adverse events associated with Althiazide therapy, primarily driven by electrolyte imbalances.
Mechanisms:
Hyponatremia: As discussed, the osmotic shift of water into brain cells due to hyponatremia can lead to cerebral edema, manifesting as a range of neurological symptoms nih.govmsdmanuals.comacutecaretesting.orgfrontiersin.orgmedscape.com. These can include:
Altered Mental Status: Lack of concentration, forgetfulness, slow responses, confusion, disorientation, lethargy, stupor, seizures, and in severe cases, coma msdmanuals.comacutecaretesting.orgfrontiersin.orgmedscape.comdrugs.comclevelandclinic.org. Rapid onset or severe hyponatremia (serum sodium <115 mEq/L) is particularly associated with marked confusion, seizures, and coma acutecaretesting.orgmedscape.com.
Impaired Neuromuscular Function: Muscle weakness is a common symptom of hyponatremia nih.gov. Chronic mild hyponatremia can also contribute to gait abnormalities frontiersin.org.
Metabolic Alkalosis: This electrolyte disturbance, frequently observed in thiazide users, can contribute to impaired neuromuscular function and altered mental status ijmr.org.innih.gov.
Detailed Research Findings: Studies indicate that severe hyponatremia can present with weakness in 39.4% of patients, confusion in 16.7%, and dizziness in 15%, alongside more serious manifestations such as lethargy, seizures, and coma nih.gov. The retrospective cohort study on thiazide diuretics highlighted that metabolic alkalosis was prevalent in 37.7% of thiazide users, a condition known to contribute to impaired neuromuscular function and altered mental status ijmr.org.inresearchgate.netnih.gov.
Increased Risk of Arrhythmias in Althiazide Therapy.
Althiazide, as a thiazide diuretic, carries an increased risk of cardiac arrhythmias, predominantly through its effect on potassium balance.
Contributing Factors and Mechanisms:
Hypokalemia: This is the primary mechanism by which thiazide diuretics contribute to arrhythmias. Diuretic-induced hypokalemia can lead to a range of cardiac rhythm disturbances, including torsades de pointes and, consequently, sudden death, especially when co-administered with drugs that prolong the QT-interval jvsmedicscorner.com. Potassium is crucial for regulating the electrical activity and muscle contractions of the heart medicalnewstoday.com. Hypokalemia alters the electrical activity of cardiac muscle cells, increasing membrane excitability and potentially leading to bradycardia, tachycardia, premature atrial or ventricular beats, ventricular arrhythmias, and even cardiac arrest bpac.org.nzmedicalnewstoday.comresearchgate.net. Even moderate hypokalemia can trigger arrhythmias medicalnewstoday.com.
Metabolic Alkalosis: This condition can also contribute to an increased risk of arrhythmias ijmr.org.innih.gov.
Detailed Research Findings: Hypokalemia is a common consequence of thiazide diuretic use, with reported incidences ranging from 20-40% with moderate to high doses and 5-7% with low doses jvsmedicscorner.comnih.gov. Up to 40% of all patients treated with thiazide diuretics may develop hypokalemia d-nb.info. While the degree of hypokalemia evoked by low-dose thiazides in hypertension may seldom be considered significant, severe hypokalemia is a known risk factor for life-threatening arrhythmias jvsmedicscorner.comd-nb.infobpac.org.nzmedicalnewstoday.comresearchgate.net. A study on heart failure patients indicated that the baseline use of a non-potassium-retaining diuretic was associated with an increased risk of arrhythmic death compared to a potassium-retaining diuretic jvsmedicscorner.com. Common arrhythmias associated with hypokalemia include premature ventricular contractions, atrial fibrillation, torsade de pointes, and ventricular fibrillation medicalnewstoday.comresearchgate.net.
Drug Interactions and Polypharmacy Research Involving Althiazide
Pharmacodynamic Interactions of Althiazide.
Influence of Althiazide on Vitamin D Metabolism
Thiazide diuretics, including Althiazide, exert a notable influence on calcium and vitamin D metabolism, primarily through their effects on renal tubular function nih.govjci.org. Studies have indicated that thiazides can lead to a primary effect on the renal tubules, which subsequently results in secondary changes in vitamin D metabolism nih.gov.
Specifically, administration of thiazide diuretics has been associated with a significant increase in the serum concentration of 24,25-dihydroxycholecalciferol nih.gov. Concurrently, there is a tendency toward decreased serum 1,25-dihydroxycholecalciferol, while the mean serum 25-hydroxycholecalciferol levels typically remain unchanged nih.gov. This alteration in vitamin D metabolites is accompanied by a highly significant decrease in urinary calcium excretion, a characteristic effect known as hypocalciuria nih.govjci.orgdrugs.com. The mechanism underlying this hypocalciuria involves enhanced passive calcium reabsorption in the proximal tubule jci.org.
Furthermore, thiazide diuretics may cause intermittent and slight elevation of serum calcium, even in the absence of pre-existing disorders of calcium metabolism drugs.com. Thiazide-associated hypercalcemia has been reported, and these diuretics can worsen hypercalcemia, especially when co-administered with vitamin D supplements verywellhealth.com. Conversely, thiazides can also increase urinary magnesium excretion, potentially leading to hypomagnesemia jci.orgdrugs.com.
Pharmacokinetic Interactions of Althiazide
Pharmacokinetic interactions involve changes in the absorption, distribution, metabolism, or excretion of a drug due to the presence of another substance. Generally, pharmacokinetic interactions are less expected with diuretics researchgate.net.
Impact of Althiazide on Absorption of Co-administered Drugs
The absorption of co-administered drugs can be influenced by various factors within the gastrointestinal (GI) tract, including changes in GI pH, alterations in gastrointestinal motility, and phenomena such as adsorption and chelation sps.nhs.uk. The presence of food can also significantly impact drug absorption by altering transit profiles, pH, and the solubilization capacity within the GI tract umich.edu. However, specific detailed research findings on the direct impact of Althiazide on the absorption of other co-administered drugs are not extensively documented in the available literature.
Effects of Althiazide on Metabolism of Other Pharmaceutical Agents
Drug metabolism is a critical process primarily occurring in the liver, involving the enzymatic transformation of drugs into metabolites openaccessjournals.com. Cytochrome P450 (CYP) enzymes play a significant role in these metabolic pathways nih.gov. While many drugs can alter the metabolism of others, leading to potential therapeutic failure or increased toxicity openaccessjournals.com, pharmacokinetic interactions are generally less anticipated with diuretics researchgate.net. For instance, hydrochlorothiazide (B1673439), another prominent thiazide diuretic, has "None known" metabolism/transport effects bsgdtphcm.vn. Specific research detailing Althiazide's effects on the metabolism of other pharmaceutical agents via enzyme induction or inhibition is limited in the current available information.
Althiazide's Alterations in Excretion of Concomitant Medications
Althiazide, as a thiazide diuretic, primarily affects renal excretion processes. A well-established effect of thiazide diuretics is their ability to significantly decrease the urinary excretion of calcium, leading to hypocalciuria nih.govjci.orgdrugs.com. This property is leveraged in clinical practice for conditions like idiopathic hypercalciuria jci.org.
Toxicological Investigations of Althiazide
Preclinical Toxicology Studies of Althiazide
Preclinical toxicology studies are foundational in drug development and chemical safety assessment. These non-clinical studies, conducted prior to human trials, utilize in vitro (cell-based) and in vivo (animal) models to identify potential toxicities and establish a preliminary safety profile. For a compound like Althiazide, these studies would investigate its effects across a range of biological systems to predict potential adverse effects in humans.
Acute Toxicity Assessments of Althiazide
Acute toxicity assessments evaluate the adverse effects that occur within a short period following the administration of a single dose or multiple doses over 24 hours. organon.com Specific data from acute toxicity studies for Althiazide are not available in the public domain. lgcstandards.com Such studies would typically aim to determine the median lethal dose (LD50), which is the dose estimated to be lethal to 50% of the test animal population. cmmcp.org Observations would focus on immediate signs of toxicity, such as changes in behavior, respiratory distress, and mortality, to classify the substance's hazard potential. organon.com
Subchronic and Chronic Toxicity Studies of Althiazide
Subchronic and chronic toxicity studies investigate the effects of repeated exposure to a substance over a longer duration. Subchronic studies typically last from 28 to 90 days, while chronic studies can extend for 12 to 24 months or longer. criver.comaltasciences.com There is no publicly available information regarding subchronic or chronic toxicity studies specifically for Althiazide. lgcstandards.com These types of studies are crucial for identifying target organs of toxicity, understanding cumulative effects, and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. ijrpr.com Key assessments include regular monitoring of clinical signs, body weight, food and water consumption, as well as detailed hematological, clinical chemistry, and histopathological examinations of tissues and organs at the end of the study. criver.com
Organ-Specific Toxicity Profiles of Althiazide (e.g., Renal, Cardiovascular)
Organ-specific toxicity studies focus on identifying adverse effects on particular organs. For a thiazide diuretic like Althiazide, the renal and cardiovascular systems would be of primary interest. nih.govnih.gov
Renal Toxicity: Specific studies on the renal toxicity of Althiazide are not documented in available literature. Thiazide diuretics as a class are known to act on the kidneys, and toxicological evaluations would focus on potential adverse effects such as electrolyte imbalances (hypokalemia, hyponatremia), changes in renal blood flow, and structural damage to kidney tissues. nih.govbuzzrx.com Chronic administration in animal models could potentially lead to conditions like glomerular ischemia or interstitial injuries. nih.gov
Cardiovascular Toxicity: There is no specific information on the cardiovascular toxicity profile of Althiazide. For thiazide diuretics in general, while they are used to treat hypertension, toxicological assessments would investigate potential adverse effects like cardiac arrhythmias, particularly in the context of electrolyte disturbances such as hypokalemia. nih.govekb.eg
Dose-Response Relationships in Althiazide Toxicity
A fundamental concept in toxicology is the dose-response relationship, which correlates the amount of a substance an organism is exposed to with the severity of the observed effect. cmmcp.orgtoxmsdt.com Specific dose-response data for Althiazide toxicity is not available. lgcstandards.com Establishing this relationship is essential for determining the potency and toxicity of a substance and for identifying a threshold dose below which no adverse effects are expected. toxmsdt.comfiveable.me These studies involve administering a range of doses to animal populations and observing the resulting toxic effects to define safe exposure levels. cmmcp.org
Developmental and Reproductive Toxicology Research on Althiazide
Developmental and reproductive toxicology (DART) studies are designed to assess the potential adverse effects of a substance on all aspects of the life cycle, including fertility, conception, embryonic and fetal development, and postnatal growth. birthdefectsresearch.orgresearchgate.net Publicly available DART studies specifically for Althiazide could not be located. lgcstandards.com Such research would typically involve administering the compound to animals before and during mating, throughout gestation, and during lactation to evaluate outcomes such as: youtube.com
Effects on male and female fertility. birthdefectsresearch.org
Potential for embryotoxicity, fetotoxicity, or teratogenicity (the capacity to cause birth defects). nih.govwikipedia.org
Impacts on the growth, viability, and development of offspring into the next generation. youtube.com
Table 1: Endpoints in Developmental and Reproductive Toxicology Studies
| Study Type | Key Endpoints Evaluated |
|---|---|
| Fertility and Early Embryonic Development | Mating performance, fertility rates, implantation sites, embryo viability. |
| Embryo-Fetal Development | Fetal viability, growth retardation, external, visceral, and skeletal malformations. |
| Pre- and Postnatal Development | Pup survival, growth rates, physical and functional development, reproductive competence of offspring. |
Note: This table represents typical endpoints for DART studies. Specific data for Althiazide is not available.
Genotoxicity and Carcinogenicity Studies of Althiazide
Genotoxicity and carcinogenicity studies are critical for assessing the potential of a substance to cause genetic mutations or cancer.
Genotoxicity: These studies investigate whether a substance can damage DNA, which can lead to mutations and potentially cancer. berkeley.edu A standard battery of tests includes in vitro assays like the Ames test (for bacterial reverse mutation) and in vitro and in vivo tests for chromosomal damage in mammalian cells. researchgate.netnih.gov No specific genotoxicity data for Althiazide is available in the reviewed literature. lgcstandards.com
Carcinogenicity: Also known as long-term bioassays, these studies evaluate the tumor-producing potential of a substance following chronic exposure. youtube.com Typically, these studies involve administering the substance to rodents for the majority of their lifespan (e.g., two years). nih.govresearchgate.net The results of carcinogenicity studies for Althiazide have not been reported in publicly accessible sources. lgcstandards.com
Table 2: Standard Assays for Genotoxicity and Carcinogenicity
| Type of Study | Assay Example | Endpoint Measured | Althiazide-Specific Data |
|---|---|---|---|
| Genotoxicity | Ames Test | Gene mutations in bacteria | Data not available |
| In vitro Chromosomal Aberration Assay | Structural damage to chromosomes in cultured mammalian cells | Data not available | |
| In vivo Micronucleus Test | Chromosomal damage in the bone marrow of rodents | Data not available | |
| Carcinogenicity | Two-Year Rodent Bioassay | Incidence and type of tumors | Data not available |
Note: This table outlines standard assays. Specific data for Althiazide is not available.
Comparative Toxicology of Althiazide with Other Thiazide Diuretics
The toxicological profile of Althiazide, a member of the thiazide diuretic class, is not extensively documented in publicly available scientific literature. Specific studies detailing its median lethal dose (LD50) or comprehensive toxicological investigations appear to be limited. However, a comparative understanding can be gleaned by examining the toxicology of other well-studied thiazide and thiazide-like diuretics, such as hydrochlorothiazide (B1673439) and chlorthalidone (B1668885). It is reasonable to infer that Althiazide would exhibit a toxicological profile characteristic of its drug class, primarily related to its pharmacological action.
The principal toxic effects of thiazide diuretics are generally extensions of their therapeutic diuretic activity, leading to electrolyte and fluid imbalances, particularly at high doses. msdvetmanual.commsdvetmanual.com In veterinary medicine, the most common signs of overdose from diuretic agents include vomiting, depression, polyuria (excessive urination), polydipsia (excessive thirst), and electrolyte changes. msdvetmanual.com
Acute toxicity studies in animals for other thiazide diuretics provide a benchmark for potential toxicity. For instance, the oral LD50 of hydrochlorothiazide is reported to be greater than 10 g/kg in both mice and rats. drugs.comfda.govdrugbank.com Another source indicates an oral LD50 for hydrochlorothiazide in rats as 2750 mg/kg and in mice as 1175 mg/kg. medline.com For chlorthalidone, the oral LD50 in both mice and rats is reported to be more than 25,000 mg/kg of body weight, indicating a very low order of acute toxicity. fda.govnih.govfda.gov
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Source |
|---|---|---|---|---|
| Althiazide | Data Not Available | Data Not Available | Data Not Available | N/A |
| Hydrochlorothiazide | Rat | Oral | >10,000 | drugs.comfda.govdrugbank.com |
| Hydrochlorothiazide | Mouse | Oral | >10,000 | drugs.comfda.govdrugbank.com |
| Hydrochlorothiazide | Rat | Oral | 2750 | medline.com |
| Hydrochlorothiazide | Mouse | Oral | 1175 | medline.com |
| Chlorthalidone | Rat | Oral | >25,000 | fda.govnih.govfda.gov |
| Chlorthalidone | Mouse | Oral | >25,000 | fda.govnih.govfda.gov |
The primary toxicological concerns with thiazide diuretics in animal studies revolve around electrolyte disturbances. msdvetmanual.com These include hypokalemia (low potassium), hyponatremia (low sodium), and hypochloremic alkalosis. nih.gov Such imbalances can lead to clinical signs like depression, weakness, fatigue, and cardiac arrhythmias. msdvetmanual.comvetmeds.org In cases of accidental ingestion by pets, there is a risk of severe dehydration and potential damage to vital organs. vetmeds.org Thiazide diuretics are generally not recommended for patients with azotemia (elevated nitrogen compounds in the blood) as they can decrease renal blood flow. merckvetmanual.com
Long-term studies in animals have revealed other potential toxicities. For hydrochlorothiazide, two-year feeding studies in mice and rats showed no evidence of carcinogenic potential in female mice or in male and female rats. medline.com There was, however, equivocal evidence for hepatocarcinogenicity in male mice. medline.com Chronic administration in rats led to severe chronic renal disease with secondary parathyroid hyperplasia. nih.gov
Methodologies for Althiazide Research and Analysis
Analytical Chemistry Methodologies for Althiazide Quantification
The quantification of Althiazide relies on various sophisticated analytical techniques. Chromatographic methods are widely employed for their separation capabilities, while spectrophotometric and electrochemical methods offer alternative or complementary approaches for detection and measurement.
Chromatography is a cornerstone technique for the analysis of Althiazide, allowing for its separation from other components in a mixture. This separation is essential for accurate identification and quantification, particularly in complex samples. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), high-performance thin-layer chromatography (HPTLC), and liquid chromatography-mass spectrometry (LC-MS) are the most prominent chromatographic methods used.
High-Performance Liquid Chromatography (HPLC) is a widely used and globally accepted technique for the separation, identification, and quantification of Althiazide in pharmaceutical formulations and biological samples like human plasma. HPLC systems use high pressure to pass a liquid solvent (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). Reversed-phase HPLC (RP-HPLC) is the most common mode, typically employing a non-polar stationary phase like a C18 column and a polar mobile phase.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires higher operating pressures. UPLC methods have been successfully developed for the simultaneous determination of Althiazide and other diuretics. For instance, a stability-indicating UPLC method was developed for determining Hydrochlorothiazide (B1673439) and Chlorothiazide (B1668834) in urine, with retention times of 2.9 and 3.4 minutes, respectively.
Table 1: HPLC and UPLC Method Parameters for Althiazide Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
|---|---|---|---|
| Stationary Phase | Octadecyl silane (B1218182) (ODS or C18) column (4.5mm x 250 mm, 5µm) | Phenyl analytical column | Acclaim column (150 mm × 2.1 mm) |
| Mobile Phase | Methanol (B129727)/Acetonitrile (B52724)/Water (75:15:10 v/v/v) | 0.030 M ammonium (B1175870) acetate-acetonitrile (60 + 40, v/v) | 0.2% TFA in water and 0.2% TFA in acetonitrile (gradient) |
| Flow Rate | 1.0 ml/min | 0.40 mL/min | 0.5 ml/min |
| Detection Wavelength | 270 nm | 280 nm | 271 nm |
| Linearity Range | Not Specified | 0.125-0.375 µg/mL | 0.625 to 10 µg/mL |
High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that provides more efficient separations and allows for quantitative analysis. It is a robust, rapid, and cost-effective tool for the analysis of pharmaceuticals. HPTLC utilizes high-quality plates with fine particle sizes, which results in better resolution and lower limits of detection compared to conventional TLC.
In HPTLC, a small amount of sample is applied to the plate, which is then developed in a chamber with a suitable mobile phase. The separation occurs as the mobile phase moves up the stationary phase by capillary action, and components travel at different rates. For Althiazide analysis, specific mobile phase compositions have been developed to achieve high resolution. For example, a mobile phase of ethyl acetate, methanol, and 10% ammonia (B1221849) (8.5:2.0:1.0 v/v/v) has been used, yielding a high-resolution Rf value of 0.82 for hydrochlorothiazide.
Table 2: HPTLC Method Parameters for Althiazide Analysis
| Parameter | HPTLC Method 1 | HPTLC Method 2 |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plates | Not Specified |
| Mobile Phase | Ethyl acetate–chloroform–formic acid–triethyl amine (7:3:0.1:0.1, by volume) | Ethyl acetate, methanol and 10% ammonia (8.5:2.0:1.0 v/v/v) |
| Detection | Densitometric determination | Not Specified |
| Linearity Range | 4.0-50 μg/mL | 100-700 ng/spot |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. These methods offer high sensitivity and selectivity, making them ideal for the analysis of Althiazide in complex biological matrices like human plasma.
In LC-MS/MS, after chromatographic separation, the analyte is ionized (e.g., using electrospray ionization - ESI) and then fragmented. Specific fragment ions are monitored, a technique known as multiple reaction monitoring (MRM), which provides excellent specificity and reduces background noise. For Althiazide (hydrochlorothiazide), analysis is often performed in the negative ionization mode. A common mass transition monitored for hydrochlorothiazide is m/z 296.1 → 205.0. These methods are capable of detecting Althiazide at very low concentrations, with linear ranges often extending down to the sub-ng/mL level.
Table 3: LC-MS/MS Method Parameters for Althiazide Analysis
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
|---|---|---|
| Chromatographic Column | Hypersil Gold C18 (50 mm×3.0 mm, 5 µm) | Waters symmetry C18 |
| Mobile Phase | Acetonitrile-5.0 mM ammonium formate, pH 4.5 (85:15, v/v) | 10 mm ammonium acetate-methanol (15:85, v/v) |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Negative Ionization |
| Mass Transition (m/z) | Not Specified | 296.1 → 205.0 |
| Linearity Range | 0.50–250.0 ng/mL | 0.5-200 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Not Specified | 500 pg/mL |
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Althiazide in pharmaceutical dosage forms. The method is based on the principle that the drug absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, following Beer's law.
For Althiazide (hydrochlorothiazide), the maximum absorbance (λmax) is typically observed around 271-272 nm in solvents like distilled water or 0.01N NaOH. The linearity of the method is established by preparing a series of standard solutions of known concentrations and measuring their absorbance. For instance, linearity for hydrochlorothiazide has been demonstrated in the concentration range of 5-25 µg/ml. Spectrophotometric methods can also be applied to analyze Althiazide in combination with other drugs by using techniques like the simultaneous equation method or area under the curve method.
Electrochemical methods offer a sensitive and selective alternative for the determination of Althiazide. These techniques are based on measuring the potential or current generated by the electrochemical oxidation or reduction of the analyte at an electrode surface. Voltammetric methods, such as differential pulse anodic voltammetry, have been developed for Althiazide (hydrochlorothiazide) analysis at a glassy carbon electrode.
The oxidation of hydrochlorothiazide is an irreversible, diffusion-controlled process. The peak oxidation potential is dependent on the pH of the supporting electrolyte, with studies showing a well-defined peak at around +1040mV in a Britton-Robinson buffer at pH 3.3. These methods have been successfully applied to determine the drug in human urine and commercial tablets, with detection limits as low as 5.0 ng/ml in standard solutions. The development of chemically modified electrodes can further enhance the sensitivity and selectivity of these methods.
Sample Pretreatment Techniques for Althiazide Analysis (e.g., Solid Phase Extraction)
The accurate quantification of Althiazide and its metabolites in complex biological matrices such as plasma, urine, or saliva necessitates meticulous sample pretreatment. ijisrt.com This crucial step aims to remove interfering endogenous substances, concentrate the target analyte, and transfer it into a solvent compatible with the analytical instrument. chromatographyonline.commdpi.com The choice of technique depends on the nature of the biological sample and the specific analytical method to be used. ijisrt.commdpi.com
Several techniques are employed for the pretreatment of samples containing thiazide diuretics:
Solid Phase Extraction (SPE): This is a widely used and highly effective technique for the analysis of thiazides from biological fluids. researchgate.netnih.gov SPE utilizes a solid sorbent material packed into a cartridge to selectively adsorb the analyte from the liquid sample. mdpi.com Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. researchgate.netnih.gov SPE offers significant advantages, including high recovery rates, reduced solvent consumption, and the ability to handle small sample volumes. researchgate.netmdpi.com Magnetic solid-phase extraction (MSPE) is a variation that uses magnetic nanoparticles as the sorbent, simplifying the separation process. cabidigitallibrary.org
Liquid-Liquid Extraction (LLE): Also known as solvent extraction, LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net It is an effective method for extracting analytes with varying polarities from complex matrices. ijisrt.com
Protein Precipitation (PP): For plasma or serum samples, this method involves adding a precipitating agent (e.g., acetonitrile) to denature and remove proteins, which can interfere with chromatographic analysis. researchgate.netdtic.mil While simple and fast, it may be less clean than SPE. mdpi.com
Table 1: Comparison of Common Sample Pretreatment Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solid Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent, followed by washing and elution. | High selectivity and recovery, high concentration factor, low solvent use. researchgate.netresearchgate.net | Can be more time-consuming and costly than other methods. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. researchgate.net | Effective for a wide range of analytes, relatively inexpensive. | Can be labor-intensive, may require large volumes of organic solvents. ijisrt.com |
| Protein Precipitation (PP) | Removal of proteins from the sample by adding a precipitating agent. researchgate.net | Simple, fast, and inexpensive. | Non-selective, may result in less clean extracts and matrix effects. mdpi.com |
Validation of Analytical Methods for Althiazide in Biological Matrices (Plasma, Urine, Saliva)
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. dtic.mil Method validation demonstrates that the procedure is accurate, precise, and specific for quantifying Althiazide in a given biological matrix. nih.govmdpi.com A quantitative liquid-chromatographic tandem mass spectrometric (LC-MS/MS) method has been developed and validated for the detection of Althiazide and its metabolites in urine, particularly for doping control purposes. nih.gov
The key parameters assessed during method validation include:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. dtic.mil
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.govmdpi.com For a related thiazide, hydrochlorothiazide, an HPLC method validated for human plasma had an LOQ of 10 ng/mL. nih.gov
Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard of the same concentration. nih.gov
Table 2: Key Parameters for Analytical Method Validation
| Parameter | Definition | Importance |
|---|---|---|
| Accuracy | How close a measured value is to the actual (true) value. | Ensures the data are correct and reflect the true concentration of the drug. |
| Precision | How close repeated measurements are to each other. | Indicates the reproducibility and consistency of the method. |
| Linearity | The range over which the method's response is proportional to the analyte concentration. | Defines the concentration range where the method is reliable for quantification. |
| Selectivity | The ability to measure the analyte of interest without interference from other substances in the sample matrix. | Guarantees that the signal being measured comes only from the target compound. |
| Limit of Quantification (LOQ) | The lowest concentration that can be reliably measured with acceptable accuracy and precision. | Defines the lower limit of the method's utility for quantitative analysis. |
Research Design and Clinical Study Methodologies in Althiazide Research
Randomized Controlled Trials (RCTs) in Althiazide Efficacy Assessment
Randomized Controlled Trials (RCTs) are considered the gold standard for assessing the efficacy of a medical intervention. nih.gov In an RCT, participants are randomly assigned to receive either the investigational drug (e.g., Althiazide) or a control (either a placebo or another active treatment). nih.gov This randomization process helps to minimize selection bias, ensuring that known and unknown confounding factors are evenly distributed between the groups. nih.gov Many RCTs are also "double-blind," meaning neither the participants nor the investigators know who is receiving which treatment, which reduces performance and detection bias. nih.gov
While specific RCTs focusing solely on Althiazide are not extensively detailed in recent literature, the methodology is widely applied to the thiazide diuretic class. For instance, a monocentric, double-blind, placebo-controlled trial was conducted to evaluate hydrochlorothiazide in 50 patients for a specific condition. nih.gov Furthermore, large-scale multicenter studies, although sometimes using nonrandomized or open-label designs, have been performed to evaluate the efficacy of Althiazide in combination with other drugs like Spironolactone (B1682167) in hundreds of patients. nih.govnih.gov These studies assess specific endpoints, such as changes in blood pressure, to determine the drug's effectiveness. nih.gov
Table 3: Core Components of a Randomized Controlled Trial (RCT)
| Component | Description | Purpose |
|---|---|---|
| Randomization | Participants are assigned by chance to either the treatment or control group. | Minimizes selection bias and balances confounding variables between groups. nih.gov |
| Control Group | A group that receives a placebo or a standard alternative treatment. | Provides a baseline for comparison to measure the true effect of the intervention. |
| Blinding | Participants and/or investigators are unaware of the treatment assignments. | Prevents bias in reporting, measurement of outcomes, and patient behavior. nih.gov |
| Defined Endpoints | Specific, measurable outcomes are defined before the trial begins (e.g., change in blood pressure). | Allows for an objective assessment of the intervention's efficacy. |
Meta-Analyses and Systematic Reviews in Althiazide Research
To synthesize the vast amount of information generated from individual clinical studies, researchers conduct systematic reviews and meta-analyses.
Systematic Review: This involves a comprehensive and structured search of the existing literature to find all high-quality evidence related to a specific research question. nih.govnih.gov The methods used for the search and selection of studies are explicit to ensure the review is transparent and reproducible. researchgate.net
Meta-Analysis: This is a statistical technique often performed as part of a systematic review. It combines the quantitative results from multiple independent but similar studies to produce a single, more precise estimate of the treatment effect. nih.govresearchgate.net
Numerous systematic reviews and meta-analyses have been conducted on thiazide and thiazide-like diuretics. These have addressed critical clinical questions, such as comparing the effects of different types of thiazides on cardiovascular events and mortality, assessing their effectiveness in patients with advanced chronic kidney disease, and evaluating the association between their use and skin cancer risk based on data from multiple observational studies. jocmr.orgnih.govnih.govresearchgate.netresearchgate.net For example, a meta-analysis of five clinical trials concluded that thiazide diuretics appear to maintain their effectiveness in lowering blood pressure even in patients with advanced chronic kidney disease. nih.govresearchgate.net
Pharmacokinetic and Pharmacodynamic Modeling and Simulation
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are mathematical tools used to understand and predict a drug's behavior in the body.
Pharmacokinetics (PK) describes "what the body does to the drug." It involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME). An essential PK parameter for Althiazide is its elimination profile; studies have shown that Althiazide is eliminated in urine within 48 hours of administration. nih.gov
Pharmacodynamics (PD) describes "what the drug does to the body." It relates the concentration of the drug at its site of action to the intensity and time course of the observed effect, such as the reduction in blood pressure.
PK/PD modeling integrates these two aspects to simulate how a drug's effect might change under different conditions. While specific, detailed PK/PD modeling and simulation studies for Althiazide are not prominent in the available literature, the foundational data required for such models are collected during clinical research. By combining PK data, such as urinary excretion rates, with PD data, like blood pressure measurements from clinical trials, researchers can create models to simulate drug behavior, which can aid in understanding its action.
Clinical Trial Phases in Althiazide Drug Development Research
The development of Althiazide, like all pharmaceutical agents, follows a structured and rigorous pathway of clinical trials to establish its safety and efficacy for therapeutic use. This process is segmented into distinct phases, each designed to answer specific research questions. The progression from one phase to the next is contingent upon the successful achievement of the preceding phase's objectives and regulatory approval.
Phase 1 Studies: Initial Human Safety and Pharmacokinetics Research with Althiazide
Phase 1 clinical trials represent the first instance of a new investigational drug being administered to humans. For a compound like Althiazide, these studies would have been primarily focused on assessing its safety, tolerability, and pharmacokinetic (PK) profile. clinicaltrials.govaltasciences.com The main goals are to determine the most frequent and serious adverse events and to understand how the drug is absorbed, distributed, metabolized, and excreted by the body. clinicaltrials.gov
These studies are typically conducted in a small group of healthy volunteers rather than patients with the target condition. clinicaltrials.gov The research often follows a dose-escalation design, such as single ascending dose (SAD) and multiple ascending dose (MAD) studies, to identify a safe dosage range. clinicaltrials.govclinicaltrials.gov In these designs, a small group of subjects receives a low dose of the drug, and if safety and tolerability are confirmed, the next cohort receives a higher dose. afmps.be This process continues until the maximum tolerated dose (MTD) is determined or a predefined maximum dose is reached. afmps.benih.gov Throughout the trial, subjects are closely monitored for any adverse effects, and biological samples (typically blood and urine) are collected to analyze the drug's pharmacokinetic properties, such as its half-life, peak concentration (Cmax), and area under the curve (AUC). nih.gov
Table 1: Key Focus Areas of Phase 1 Studies for Althiazide
| Parameter | Description |
| Safety & Tolerability | Monitoring and documentation of all adverse events (AEs) and serious adverse events (SAEs) to determine the drug's immediate safety profile. |
| Pharmacokinetics (PK) | Analysis of how the body processes the drug, including absorption, distribution, metabolism, and excretion (ADME). |
| Dose Ranging | Establishing a safe range of doses for subsequent clinical studies through single and multiple ascending dose cohorts. |
| Maximum Tolerated Dose (MTD) | Identifying the highest dose that can be administered without unacceptable side effects. |
Phase 2 Studies: Efficacy and Side Effect Evaluation of Althiazide in Patient Cohorts
Following the establishment of a preliminary safety profile in Phase 1, Phase 2 studies are designed to evaluate the drug's efficacy in patients with the targeted medical condition and to continue monitoring its safety. clinicaltrials.gov These trials involve a larger group of participants (typically 100-300) and aim to gather initial data on whether the drug works as intended.
In the context of Althiazide, research has been conducted to assess its therapeutic effect on hypertension. One double-blind, randomized clinical trial evaluated the effects of a combination of spironolactone and Althiazide in twenty-two Kenyan African patients with hypertension. nih.gov The study design involved randomly allocating patients to receive either the active treatment or a placebo for a six-week period, followed by a crossover to the alternative medication. nih.gov Such studies are crucial for determining if the drug has a statistically significant effect on clinical endpoints, in this case, blood pressure reduction, compared to a placebo. nih.gov This phase also provides further characterization of the drug's side effect profile within a patient population. nih.gov
Table 2: Example Findings from a Phase 2-style Althiazide Study
| Outcome Measured | Finding |
| Blood Pressure | The combination of 100 mg spironolactone and 60 mg Althiazide per day produced greater falls in blood pressure compared to placebo periods. nih.gov |
| Side Effects | No serious side-effects were reported during the trial. nih.gov |
| Electrolytes | Electrolyte levels remained within normal limits. nih.gov |
Phase 3 Studies: Confirmatory Efficacy and Comparative Effectiveness Trials for Althiazide
Phase 3 studies are large-scale, pivotal trials intended to provide the definitive evidence of a drug's efficacy and safety required for regulatory approval. clinicaltrials.gov These trials typically involve several hundred to several thousand participants and are often conducted at multiple centers. nih.gov The primary goal is to confirm the findings of Phase 2 studies in a larger, more diverse patient population and to compare the new drug against the current standard of care or a placebo. nih.govresearchgate.net
A large-scale, open, multicenter study involving 946 patients with mild to moderate hypertension serves as an example of a Phase 3-type investigation for an Althiazide-containing therapy. nih.gov The 90-day study evaluated the safety and efficacy of a combination of 25 mg spironolactone and 15 mg Althiazide. nih.gov The research monitored key efficacy endpoints, such as the normalization of diastolic blood pressure, and continued to collect safety data, including adverse effects and changes in serum potassium, creatinine (B1669602), and uric acid levels. nih.gov These extensive trials are essential for understanding how the drug will perform in a broader patient population under conditions that more closely resemble real-world clinical practice.
Table 3: Key Results from a Large-Scale Study of an Althiazide Combination Therapy
| Metric | Result |
| Patient Population | 946 patients with mild to moderate hypertension. nih.gov |
| Primary Efficacy Endpoint | Blood pressure control (diastolic BP ≤ 90 mm Hg). nih.gov |
| Efficacy at Day 45 | 72% of patients achieved normalized blood pressure. nih.gov |
| Efficacy at End of Study | 83% of patients achieved controlled blood pressure. nih.gov |
| Adverse Event Rate | The rate of adverse effects reported by patients was low (5%). nih.gov |
| Treatment Discontinuation | Treatment was discontinued (B1498344) in 6 patients due to hypokalemia or elevated serum creatinine. nih.gov |
Phase 4 Studies: Post-Marketing Surveillance and Long-term Impact Assessment of Althiazide
Phase 4 studies, also known as post-marketing surveillance, occur after a drug has received regulatory approval and is available for public use. lindushealth.comcastoredc.com The primary purpose of this phase is to monitor the drug's long-term safety and effectiveness in a broad, diverse population under real-world conditions. nih.gov While pre-marketing trials (Phases 1-3) provide substantial data, they are conducted in controlled environments with relatively homogenous patient groups. nih.gov
Post-marketing surveillance is crucial for detecting rare or long-term adverse effects that may not have been apparent in the smaller, shorter-duration clinical trials. nih.govanubisclinicals.org For Althiazide, Phase 4 research would involve collecting data from a large number of patients using the drug as part of their routine medical care. castoredc.com This can be achieved through observational studies, patient registries, or spontaneous adverse event reporting systems. nih.gov The data gathered helps to refine the understanding of the drug's safety profile, identify potential new indications, and assess its performance across various demographics and in patients with comorbidities who may have been excluded from earlier trials. anubisclinicals.org
Table 4: Objectives of Phase 4 Post-Marketing Research for Althiazide
| Objective | Description |
| Long-Term Safety Monitoring | To identify and characterize rare or delayed adverse drug reactions not detected in Phases 1-3. castoredc.com |
| Real-World Effectiveness | To evaluate how the drug performs in everyday clinical practice across diverse patient populations and healthcare settings. castoredc.comnih.gov |
| Subgroup Analysis | To analyze treatment responses in specific subgroups, such as different age groups, ethnicities, or individuals with comorbidities. anubisclinicals.org |
| Comparative Effectiveness | To compare the drug's benefits and risks against other available treatments for the same condition over the long term. anubisclinicals.org |
Efficacy-to-Effectiveness (E2E) Trial Designs in Althiazide Research
Efficacy-to-Effectiveness (E2E) trials represent an integrated approach to clinical research, designed to bridge the gap between traditional efficacy and effectiveness studies. nih.gov Efficacy trials are conducted under ideal, controlled conditions with homogenous patient samples to determine if a treatment can work, whereas effectiveness trials are conducted in real-world settings with heterogeneous patient populations to see if the treatment is beneficial in typical clinical practice. nih.gov
The E2E trial design proposes a seamless transition from an efficacy component to an effectiveness component. nih.gov If the initial efficacy portion of the trial demonstrates a positive effect, the study immediately expands to an effectiveness trial, often with broader inclusion criteria and in more varied clinical settings. nih.gov This model aims to generate a more comprehensive understanding of a drug's performance by providing data on both its potential under optimal conditions and its utility in the general patient population for whom it is intended. nih.govnih.gov
While specific E2E trials for Althiazide are not documented in the provided search results, this modern trial design could be highly relevant for further research on Althiazide or other antihypertensive agents. An E2E approach could more efficiently assess not only the blood-pressure-lowering capability of Althiazide in a controlled setting but also its long-term effectiveness and safety profile across a wider spectrum of hypertensive patients with various comorbidities, potentially leading to more robust evidence for clinical decision-making. nih.gov
Table 5: Comparison of Efficacy and Effectiveness Trial Characteristics
| Characteristic | Efficacy Trials | Effectiveness Trials |
| Objective | Does the intervention work under ideal conditions? | Does the intervention work in real-world practice? nih.gov |
| Patient Population | Homogeneous; strict inclusion/exclusion criteria. nih.gov | Heterogeneous; broad inclusion criteria reflecting the general patient population. nih.govnih.gov |
| Setting | Highly controlled, often academic research centers. nih.gov | Varied, real-world clinical settings. nih.gov |
| Protocol Adherence | High, rigorously enforced. nih.gov | Variable, reflects typical clinical care. nih.gov |
Research on Synthesis of Althiazide and its Derivatives
The synthesis of Althiazide and its derivatives falls within the broader chemical research of 1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds that includes well-known diuretics like chlorothiazide and hydrochlorothiazide. mdpi.com Research in this area focuses on developing new chemical entities by modifying the core benzothiadiazine structure to enhance pharmacological properties or explore new therapeutic applications.
The synthesis of thiazine (B8601807) derivatives often involves multi-step chemical reactions. rjptonline.org A common strategy is to use a known active molecule, such as a benzothiadiazine scaffold, as a starting material. This core structure can then be modified through various chemical reactions. For example, derivatives can be created by condensing the starting material with other reagents like chloroacetyl chloride to form an intermediate. This intermediate can then be further reacted with a variety of compounds, such as different aromatic amines, to produce a series of novel derivatives.
Another synthetic approach involves the reaction of chalcone (B49325) derivatives with thiourea (B124793) to form thiazine rings. mdpi.com Researchers also explore green synthesis methods, such as using microwave-induced reactions, to create these compounds more efficiently and with less environmental impact. mdpi.com Once synthesized, these new compounds are purified and their chemical structures are confirmed using analytical techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. mdpi.com The goal of synthesizing these derivatives is often to screen them for various biological activities, including antibacterial, antifungal, anti-inflammatory, or antihypertensive effects. mdpi.com
Table 6: Methodologies in the Synthesis of Thiazide and its Derivatives
| Synthesis Approach | Description |
| Condensation Reactions | Involves reacting a core molecule (e.g., chlorothiazide) with reagents like chloroacetyl chloride and subsequently with aromatic amines to create substituted derivatives. |
| Cyclization Reactions | Formation of the thiazine ring structure by reacting precursors, such as chalcones with thiourea, often induced by methods like microwave irradiation. mdpi.com |
| Reaction with Dicarboxylates | Synthesis of thiazine derivatives by reacting compounds like 1,2,4-triazole-5-thiones with dimethyl acetylene (B1199291) dicarboxylate under reflux conditions. mdpi.com |
| Structural Modification | Altering functional groups on the core benzothiadiazine scaffold to explore structure-activity relationships and develop compounds with novel biological activities. mdpi.com |
Synthetic Pathways and Methodologies for Althiazide Production
The production of Althiazide, a dihydro-benzothiadiazine derivative, is centered around the synthesis of its core heterocyclic structure, which is closely related to that of other thiazide diuretics like hydrochlorothiazide. The primary synthetic challenge lies in the introduction of the specific substituent at the 3-position of the benzothiadiazine ring system.
A common and established pathway for the synthesis of the hydrochlorothiazide scaffold begins with 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629). blogspot.com This key intermediate contains the necessary chloro and sulfonamide groups at the correct positions on the benzene (B151609) ring. The formation of the dihydro-thiadiazine ring is then typically achieved through a cyclization reaction involving an aldehyde. blogspot.comgpatindia.com
In the case of hydrochlorothiazide, formaldehyde (B43269) is used to close the ring. blogspot.com For Althiazide, which features an (allylthiomethyl) group at the C-3 position, the synthesis would logically involve an analogous condensation reaction with an aldehyde that carries this specific side chain, such as (allylthio)acetaldehyde, or a related reactive equivalent.
An alternative conceptual approach involves the modification of a pre-formed hydrochlorothiazide molecule. This could potentially be achieved by reacting hydrochlorothiazide with a reagent that introduces the (allylthiomethyl) group at the 3-position, though this route is often less direct than building the ring with the desired substituent from the outset. The general scheme for producing 3-substituted hydrochlorothiazide derivatives confirms the feasibility of the condensation approach with various aldehydes to generate a library of analogs. rjptonline.orgnih.gov
Structural Modification and Structure-Activity Relationship (SAR) Studies of Althiazide Analogs
The diuretic and antihypertensive activity of Althiazide is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies on the broader class of thiazide and hydrothiazide diuretics provide a clear framework for understanding the role of each component of the Althiazide molecule and for predicting the effects of structural modifications. gpatindia.comyoutube.compharmacy180.com
Key SAR findings for the benzothiadiazine scaffold are summarized below:
Position 3: The nature of the substituent at this position is a major determinant of the compound's potency and duration of action. gpatindia.com Introduction of a lipophilic (hydrophobic) group, such as the (allylthiomethyl) thioether group found in Althiazide, significantly increases diuretic potency compared to an unsubstituted C-3. youtube.compharmacy180.com This enhancement is correlated with the lipid solubility of the molecule, which can affect its absorption, distribution, and interaction with its biological target. pharmacy180.com
Saturation of the 3-4 Double Bond: Althiazide is a dihydro-benzothiadiazine, meaning the double bond between positions 3 and 4 of the thiadiazine ring is saturated. This structural feature is crucial, as it is known to increase diuretic activity by approximately 3- to 10-fold compared to the unsaturated analogs (e.g., chlorothiazide). youtube.compharmacy180.com
Position 6: An electron-withdrawing group at this position is essential for diuretic activity. gpatindia.comyoutube.com Althiazide possesses a chloro (Cl) group at this position, which fulfills this requirement. Other effective groups include Br and CF3. pharmacy180.com Substitution with electron-donating groups significantly diminishes or abolishes activity. gpatindia.com
Position 7: A free, unsubstituted sulfonamide (-SO2NH2) group at position 7 is indispensable for the diuretic effect. youtube.compharmacy180.com Any modification or replacement of this group leads to a loss of diuretic activity. gpatindia.com
These established SAR principles allow for the rational design of Althiazide analogs. For instance, modifying the allyl group within the C-3 thioether side chain or replacing the C-6 chloro group with another electron-withdrawing substituent like trifluoromethyl could modulate the potency and pharmacokinetic profile of the resulting compound.
| Position | Structural Feature in Althiazide | Impact on Activity | Effect of Modification |
|---|---|---|---|
| 3 | (Allylthiomethyl) group | Increases potency and duration of action due to lipophilicity. gpatindia.comyoutube.com | Varying the lipophilic substituent can further modulate potency. pharmacy180.com |
| 3-4 Bond | Saturated (single bond) | Increases diuretic potency 3-10 fold compared to unsaturated analogs. pharmacy180.com | Introduction of a double bond would decrease diuretic activity. youtube.com |
| 6 | Chloro (Cl) group | Essential for activity (electron-withdrawing). youtube.com | Replacement with other electron-withdrawing groups (e.g., CF3) is possible; electron-donating groups abolish activity. gpatindia.compharmacy180.com |
| 7 | Unsubstituted Sulfonamide (-SO2NH2) | Essential for diuretic activity. pharmacy180.com | Substitution or replacement leads to loss of diuretic function. gpatindia.com |
Stereochemical Aspects in Althiazide Synthesis and Activity
The molecular structure of Althiazide contains a stereocenter at the C-3 position of the dihydro-benzothiadiazine ring. wikipedia.org This gives rise to the possibility of two enantiomers, (R)-Althiazide and (S)-Althiazide. The spatial arrangement of the (allylthiomethyl) substituent at this chiral center is a critical aspect of the molecule's chemistry and pharmacology. researchgate.netbiomedgrid.com
While some chemical databases specify the IUPAC name as (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, suggesting a single enantiomer, other sources describe Althiazide as a racemic mixture ((3RS) or (+/-)). wikipedia.orgsynzeal.comnih.gov In pharmaceutical practice, chiral drugs are often developed as racemates unless one enantiomer is shown to be significantly more active or to have a better safety profile. biomedgrid.com
The synthesis of Althiazide via the condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with a prochiral aldehyde would typically result in a racemic mixture, unless a chiral catalyst or stereoselective synthetic route is employed. There is currently limited public domain information detailing a large-scale stereoselective synthesis for Althiazide.
The analysis and separation of thiazide enantiomers are achievable through chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). nih.gov These methods are essential for studying the properties of individual enantiomers.
The pharmacological activities of the two enantiomers of a chiral drug can differ significantly. nih.gov One enantiomer (the eutomer) may be responsible for the therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. researchgate.net The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is the basis for these differences. For Althiazide, it is plausible that the (R) and (S) enantiomers exhibit different diuretic potencies or pharmacokinetic profiles. However, specific studies detailing the distinct pharmacological activities of the individual Althiazide enantiomers are not widely reported in the literature. The well-documented case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, serves as a powerful example of the critical importance of stereochemistry in drug development and analysis. lu.senih.gov
Future Directions and Emerging Research Avenues for Althiazide
Q & A
Q. What is the pharmacological classification of Althiazide, and what are its primary therapeutic applications?
Althiazide is a thiazide-like diuretic and antihypertensive agent, structurally related to hydrochlorothiazide. Its primary therapeutic applications include managing hypertension and edema by inhibiting renal sodium reabsorption via the Na⁺-Cl⁻ symporter (NCC) in the distal convoluted tubule. Research often focuses on its pharmacokinetic properties, such as bioavailability and renal clearance, to compare efficacy with other thiazides .
Q. What experimental methodologies are essential for validating Althiazide’s mechanism of action in preclinical models?
Key methodologies include:
- In vitro assays : Electrophysiological studies on isolated renal tubules to measure NCC inhibition.
- In vivo models : Rodent hypertension studies with controlled sodium intake to assess diuretic response.
- Biochemical analyses : Quantification of urinary electrolytes and plasma renin activity to confirm target engagement. Researchers should ensure standardized protocols for dose-response curves and control for genetic variability in animal models .
Advanced Research Questions
Q. How can researchers optimize atmospheric pressure photoionization mass spectrometry (APPI-MS) parameters for sensitive detection of Althiazide in complex biological matrices?
APPI-MS optimization involves:
- Dopant selection : Anisole or acetone enhances ionization efficiency by acting as proton donors.
- Solvent composition : Acetonitrile with trace propionitrile (0.1–1% vol/vol) improves [M+H]⁺ formation via photo-initiated isomerization (Figure 3).
- Collision-induced dissociation (CID) : Adjusting voltage to fragment precursor ions without losing structural specificity. Method validation should include spike-recovery experiments in plasma/urine matrices and comparison with LC-UV standards .
Q. What strategies resolve contradictions in reported binding affinities of Althiazide analogs to renal transporters?
Contradictions arise from variations in:
- Experimental conditions : Ionic strength, pH, and temperature in competitive binding assays (e.g., radiolabeled metolazone displacement).
- Transporter isoforms : Species-specific differences in NCC expression (e.g., human vs. rodent).
- Data normalization : Use internal controls like hydrochlorothiazide for cross-study comparisons. Meta-analyses should apply statistical weighting based on assay robustness (e.g., Hill coefficients) .
Q. How does propionitrile in acetonitrile influence Althiazide’s ionization efficiency in APPI-MS, and what mechanistic insights explain this phenomenon?
Propionitrile undergoes photoionization under Kr radiation (10 eV), forming radical cations that protonate Althiazide via ion-molecule reactions. Isotopic labeling (propionitrile-d5) confirms proton transfer pathways. Researchers should:
Q. What methodological considerations ensure reproducibility in pharmacokinetic studies of Althiazide?
Critical factors include:
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to minimize matrix effects.
- Solvent compatibility : Avoid methanol, which degrades Althiazide; use acetonitrile with stabilizers.
- Cross-lab validation : Share raw datasets (e.g., ion chromatograms) and SOPs for inter-laboratory harmonization. Reproducibility audits should assess intra-day precision (<15% RSD) and extraction recovery (>85%) .
Q. How can structural modifications to Althiazide’s 1,2,4-thiadiazine ring alter its pharmacokinetic and pharmacodynamic profiles?
Structure-activity relationship (SAR) studies require:
- Synthetic routes : Introduce substituents at the 3- or 6-position via nucleophilic substitution.
- In silico modeling : Molecular docking to predict NCC binding affinity changes.
- Metabolic profiling : CYP450 inhibition assays (e.g., CYP3A4) to assess first-pass metabolism. Key findings show 6-chloro derivatives enhance diuretic potency but reduce half-life due to increased renal clearance .
Data Analysis and Interpretation
Q. What frameworks are recommended for reconciling discrepancies in Althiazide metabolite identification across LC-MS platforms?
- Multi-platform validation : Compare fragmentation patterns using Q-TOF, Orbitrap, and triple quadrupole systems.
- Isotopic labeling : Synthesize deuterated Althiazide to distinguish metabolites from background noise.
- Public databases : Cross-reference with HMDB or MassBank for spectral matching. Contradictions often stem from in-source fragmentation or adduct formation, requiring manual review of MS² spectra .
Q. How should researchers design experiments to investigate Althiazide’s off-target effects on AMPA receptors?
- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing GluA1-4 subtypes.
- Binding assays : Competitive displacement of [³H]kainate with/without allosteric modulators (e.g., CX614).
- Control experiments : Include hydroflumethiazide (HFMZ) to differentiate thiazide-specific effects. Note: ’s reference to Althiazide as an AMPA ligand may reflect nomenclature overlap and requires independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
